molecular formula C10H7F3N2 B6213006 4-(trifluoromethyl)isoquinolin-3-amine CAS No. 1581266-47-8

4-(trifluoromethyl)isoquinolin-3-amine

Cat. No.: B6213006
CAS No.: 1581266-47-8
M. Wt: 212.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)isoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of an aldimine intermediate derived from an α-trifluoromethylstyrene bearing an o-formyl group . This method typically involves the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and efficient .

Another method involves the use of aromatic hydrazones, which are transformed into various isoquinoline derivatives mediated by silver catalysts . This approach provides high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)isoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)isoquinoline
  • 4-(trifluoromethyl)quinoline
  • 4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 4-(trifluoromethyl)isoquinolin-3-amine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it more effective in various applications . Additionally, the isoquinoline framework provides a versatile platform for further functionalization and modification .

Properties

CAS No.

1581266-47-8

Molecular Formula

C10H7F3N2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.